molecular formula C13H26N2O4 B14705013 [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid CAS No. 25384-82-1

[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid

Cat. No.: B14705013
CAS No.: 25384-82-1
M. Wt: 274.36 g/mol
InChI Key: RBXZOZRVBSQVSL-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, carbamic acid derivatives are explored for their potential therapeutic applications. They are investigated for their roles as enzyme inhibitors, antimicrobial agents, and anticancer compounds .

Industry

Industrially, this compound is used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for enhancing the performance of these materials .

Mechanism of Action

The mechanism of action of [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. Its branched structure and the presence of multiple functional groups make it a versatile compound for various applications .

Properties

CAS No.

25384-82-1

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid

InChI

InChI=1S/C13H26N2O4/c1-5-7-13(4,8-14-11(16)17)9-19-12(18)15-10(3)6-2/h10,14H,5-9H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

RBXZOZRVBSQVSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CNC(=O)O)COC(=O)NC(C)CC

Origin of Product

United States

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